2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a carboxylic acid group attached to a pyridine ring. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various approaches, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can facilitate the difluoromethylation process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, oxygen, or sulfur, allowing the compound to mimic the behavior of other functional groups. This property enables the compound to interact with enzymes, receptors, and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-4-methoxypyridine-5-carboxylic acid
- 2-(Chlorodifluoromethyl)-4-methoxypyridine-5-carboxylic acid
- 2-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid
Uniqueness: 2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C8H7F2NO3 |
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Molecular Weight |
203.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-2-5(7(9)10)11-3-4(6)8(12)13/h2-3,7H,1H3,(H,12,13) |
InChI Key |
KPIVIILTJPDQAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)O)C(F)F |
Origin of Product |
United States |
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